![molecular formula C20H20ClN3O B2977763 1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide CAS No. 1396875-04-9](/img/structure/B2977763.png)

1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

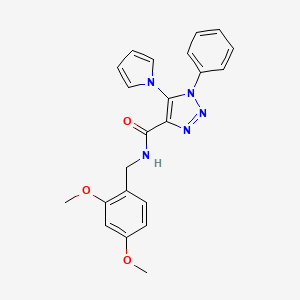

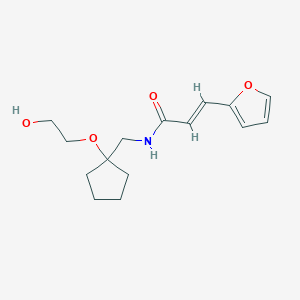

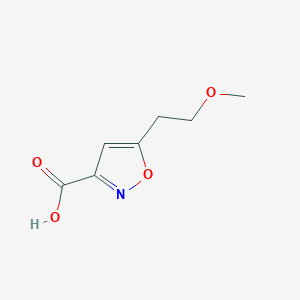

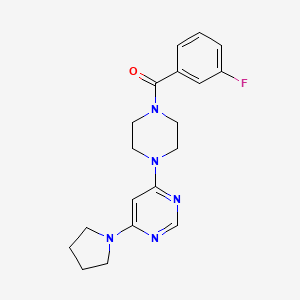

The compound “1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine core, a chlorophenyl group, a cyclopentanecarboxamide group, and a methyl group .Scientific Research Applications

Synthesis and Molecular Docking

Anticancer and Antimicrobial Agents : Novel heterocyclic compounds, including those with a pyrazole core, have been synthesized and evaluated for their anticancer activity against a variety of cancer cell lines and in vitro antibacterial and antifungal activities. Molecular docking studies suggest their potential to overcome microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Antiviral and Antimicrobial Activities : Pyrazole derivatives have been investigated for their antiviral activities against specific viruses and antimicrobial activities, indicating their potential as therapeutic agents (Attaby et al., 2007).

Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic activities against cancer cell lines, demonstrating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Biological Evaluation

Antimicrobial and Anticancer Properties : Studies on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising antimicrobial and anticancer activities, indicating their utility in drug discovery (Hafez et al., 2016).

Insecticidal and Fungicidal Activities : Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides have been synthesized and tested for their insecticidal and fungicidal activities, providing insights into their potential agricultural applications (Zhu et al., 2014).

Chemical Behavior and Applications

- Synthesis of Substituted Pyrazoles : Enaminones have been used as building blocks for synthesizing substituted pyrazoles, showing antitumor and antimicrobial activities. This research highlights the versatility of pyrazole derivatives in medicinal chemistry (Riyadh, 2011).

Future Directions

Mechanism of Action

Target of Action

The compound 1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide has been found to exhibit promising cytotoxicity against tested cancer cell lines . The primary target of this compound is the cell cycle progression in cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting cell cycle progression and inducing apoptosis in cancer cells . It significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation in immunocytochemistry, qPCR, and western blot analysis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By inhibiting cell cycle progression, it prevents the proliferation of cancer cells. By inducing apoptosis, it promotes the programmed cell death of these cells .

Result of Action

As a result of its action, the compound exhibits tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model . It successfully inhibits cell cycle progression and displays good apoptosis in A549 cells .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-17-8-6-16(7-9-17)20(10-2-3-11-20)19(25)22-13-15-14-23-24-12-4-1-5-18(15)24/h1,4-9,12,14H,2-3,10-11,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDUIFBGIZEPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)

![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B2977695.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2977697.png)

![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)